molecular formula C21H26N4O3 B2820511 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide CAS No. 2034500-11-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide

Cat. No.: B2820511
CAS No.: 2034500-11-1
M. Wt: 382.464
InChI Key: UHLXPEPPHMIPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is a synthetic small molecule designed for research purposes, integrating a benzimidazole pharmacophore with a nicotinamide derivative. The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in various therapeutic agents . This scaffold is frequently investigated for its antimicrobial potential, showing significant activity against resistant pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis . Furthermore, benzimidazole derivatives are explored as anticancer agents, with demonstrated efficacy against various cancer cell lines, making them valuable tools for oncology research . The molecular architecture of this compound, which links the benzimidazole unit to a substituted nicotinamide, suggests potential as a multitarget-directed ligand. This is particularly relevant in neurodegenerative disease research, where similar hybrid molecules have shown promise in improving cognitive function and addressing complex disease pathologies . The (tert-butoxy)ethoxy side chain is a common feature used to modulate the compound's physicochemical properties, such as solubility and metabolic stability, facilitating in vitro and in vivo experimental studies. Researchers can utilize this compound to probe biological mechanisms, develop new therapeutic strategies, and study structure-activity relationships in several disease contexts.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-21(2,3)28-12-11-27-19-10-9-15(13-22-19)20(26)25(4)14-18-23-16-7-5-6-8-17(16)24-18/h5-10,13H,11-12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXPEPPHMIPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that benzimidazole derivatives exhibit significant antibacterial activity, which has been attributed to their ability to inhibit bacterial growth effectively. For instance, a study demonstrated that derivatives of benzimidazole showed promising results against various Gram-positive and Gram-negative bacteria, indicating the potential of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide in developing new antimicrobial agents .

1.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties. Benzimidazole derivatives have been synthesized and tested for their cytotoxic effects on different cancer cell lines. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting superior efficacy against specific cancer types. The structure-activity relationship (SAR) studies indicate that modifications in the benzimidazole framework can enhance anticancer activity, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the benzimidazole moiety is significant for both antimicrobial and anticancer activities. Variations in substituents on the benzimidazole ring and the alkoxy groups can lead to substantial differences in potency and selectivity .

Case Studies

3.1 Synthesis and Evaluation

A notable case study involved the synthesis of a series of N-substituted acetamides derived from benzimidazole, which were evaluated for their antimicrobial and anticancer activities. The study reported that certain compounds demonstrated significant inhibition against Mycobacterium tuberculosis and various cancer cell lines, highlighting the versatility of benzimidazole derivatives in therapeutic applications .

3.2 In Vivo Studies

In vivo studies have further validated the efficacy of these compounds. For example, compounds with potent in vitro activity were tested in animal models, showcasing their potential as effective treatments for bacterial infections and tumors. These studies are essential for translating laboratory findings into clinical applications .

Data Tables

Compound Activity Type MIC/IC50 Value Reference
Compound W6Antibacterial5.19 µM
Compound W17Anticancer4.12 µM
N/AAntitubercularActive

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the nicotinamide group can interact with nicotinic receptors, modulating their function. The tert-butoxyethoxy side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations
  • Benzimidazole vs. Imidazole Derivatives: Compounds like 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole (, Table 7) share the tert-butoxy substituent but lack the benzimidazole core.
  • Benzothiazole Analogues :
    The patent compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replaces benzimidazole with benzothiazole, introducing a sulfur atom. This alters electronic properties and binding affinities, as benzothiazoles often exhibit enhanced antimicrobial activity .
Substituent Analysis
  • Tert-Butoxy Groups :
    The target compound’s 2-(tert-butoxy)ethoxy chain contrasts with the tert-butoxyglycyl carbonyl in ’s imidazole derivatives. The ethoxy spacer may improve solubility over direct carbonyl linkages .
Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Key Substituents Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide Benzimidazole 2-(tert-butoxy)ethoxy, N-methylnicotinamide Target
4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole (5{10}) Imidazole tert-butoxyglycyl carbonyl
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole Thioacetamido, dinitrophenyl
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole Adamantyl, methoxy
Antimicrobial and Anticancer Activity
  • The benzimidazole-thioacetamido derivative W1 () shows notable antimicrobial and anticancer activity, likely due to the electron-deficient dinitrophenyl group enhancing DNA intercalation . The target compound’s nicotinamide moiety may instead target NAD(P)-dependent enzymes, suggesting divergent mechanisms.
  • Benzothiazole derivatives () with trifluoromethyl or adamantyl groups exhibit strong antimicrobial profiles, but their sulfur-containing cores may confer toxicity risks absent in benzimidazoles .
Solubility and Pharmacokinetics
  • The tert-butoxy ethoxy group in the target compound improves water solubility compared to adamantyl () or trifluoromethyl () substituents, which prioritize membrane permeability over solubility .
  • N-Methylation on the nicotinamide nitrogen may reduce metabolic degradation, a feature absent in non-methylated analogues like those in .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a nicotinamide structure, which is known for its diverse biological properties. The synthesis typically involves a multi-step process that may include the formation of C–N bonds and the use of various reagents to achieve the desired molecular structure.

Anticancer Properties

Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. For instance, the benzimidazole-based compounds have shown promising results against several cancer cell lines, including:

  • MDA-MB-435 (Melanoma) : Growth inhibition of 62.46% at a concentration of 10 µM.
  • MDA-MB-468 (Breast Cancer) : Growth inhibition of 40.24% at the same concentration .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineGrowth Inhibition (%)IC50 (µM)
8fMDA-MB-43562.46N/A
8fMDA-MB-46840.24N/A
6hHepG2N/A7.82
6iHepG2N/A21.48

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest in various phases, contributing to its effectiveness as an anticancer agent .
  • Kinase Inhibition : The compound exhibits inhibitory activity against key kinases involved in cancer progression, including EGFR and mTOR, which are critical targets in cancer therapy .

Case Studies

A notable study evaluated a series of benzimidazole derivatives for their anticancer potential against a panel of 60 cancer cell lines. Among these derivatives, those similar to this compound showed varied degrees of cytotoxicity, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide and related derivatives?

Synthetic optimization often involves stepwise coupling of the benzimidazole core with functionalized nicotinamide scaffolds. Key steps include:

  • Amide bond formation : Use coupling reagents like HBTU or DCC in DMF to link the benzimidazole and nicotinamide moieties, as demonstrated for structurally analogous compounds .
  • Protection/deprotection : The tert-butoxyethoxy group may require protection (e.g., using Boc groups) during synthesis to avoid side reactions .
  • Yield improvement : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to nicotinamide precursors) and monitor purity via LC-MS (≥98% purity threshold recommended) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., tert-butyl singlet at ~1.2 ppm in 1^1H NMR) and carbon assignments (e.g., benzimidazole C2 methylene at ~40 ppm in 13^13C NMR) .
  • Mass Spectrometry (LC-MS/MS) : Verify molecular weight (calculated vs. observed) and fragmentation patterns to rule out impurities .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1642 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial screening : Use microdilution assays (e.g., MIC determination against S. aureus or C. albicans) with compound concentrations ranging from 1–100 μM .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins (IC50_{50} > 50 μM is desirable for non-toxic candidates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Systematically modify the benzimidazole’s N-methyl group and the nicotinamide’s ether chain (e.g., replacing tert-butoxyethoxy with shorter/longer alkoxy groups) .
  • Bioisosteric replacement : Substitute the benzimidazole core with benzothiazole or imidazopyridine to assess impact on binding affinity .
  • Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains or microbial enzymes) .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-response refinement : Test overlapping concentration ranges (e.g., 0.1–100 μM) to identify non-linear effects .
  • Assay standardization : Control variables like solvent (DMSO ≤0.1% v/v), cell passage number, and bacterial inoculum size .
  • Orthogonal validation : Cross-check results using alternative assays (e.g., ATP-based viability assays vs. colony-forming unit counts) .

Q. How can thermal stability and solubility be optimized for in vivo studies?

  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points (>200°C suggests solid-state stability) and identify degradation thresholds .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Storage conditions : Lyophilize and store at −80°C under argon to prevent hydrolysis of the tert-butoxyethoxy group .

Q. What mechanistic pathways are plausible for this compound’s anti-inflammatory or antiproliferative effects?

  • Kinase inhibition : Screen against panels of kinases (e.g., CK1δ/ε or BRD4 bromodomains) using fluorescence polarization assays .
  • Pathway modulation : Quantify downstream biomarkers (e.g., NF-κB or MAPK phosphorylation) via Western blotting .
  • Epigenetic profiling : Assess histone acetylation changes in treated cells using ChIP-seq or ELISA .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between academic studies?

  • Source comparison : Verify if discrepancies arise from cell line specificity (e.g., HEK293 vs. HeLa) or assay duration (24h vs. 72h exposure) .
  • Metabolic interference : Check for off-target effects on mitochondrial dehydrogenases (common in MTT assays) using ATP-based assays as a control .
  • Batch variability : Re-synthesize the compound and repeat assays to rule out synthesis-derived impurities .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity validationLC-MS (retention time ~2.5–3.0 min)
Thermal stabilityDSC (degradation onset >200°C)
Antimicrobial activityMicrodilution MIC (1–100 μM)
Kinase inhibition screeningFluorescence polarization assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.